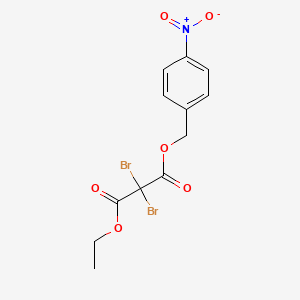
Ethyl (4-nitrophenyl)methyl dibromopropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-nitrophenyl)methyl dibromopropanedioate is an organic compound that features a nitrophenyl group attached to a dibromopropanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-nitrophenyl)methyl dibromopropanedioate typically involves the reaction of ethyl (4-nitrophenyl)methyl malonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the malonate group. The process involves:
- Dissolving ethyl (4-nitrophenyl)methyl malonate in an appropriate solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture until the bromination is complete.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems to control the addition of bromine and maintain reaction conditions.
- Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl (4-nitrophenyl)methyl dibromopropanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxide substitution, or primary amines for amine substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl (4-aminophenyl)methyl dibromopropanedioate.
Substitution: Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate or ethyl (4-nitrophenyl)methyl diaminepropanedioate.
Hydrolysis: 4-nitrophenylacetic acid and dibromomalonic acid.
科学的研究の応用
Ethyl (4-nitrophenyl)methyl dibromopropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (4-nitrophenyl)methyl dibromopropanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological targets.
類似化合物との比較
Ethyl (4-nitrophenyl)methyl dibromopropanedioate can be compared with similar compounds such as:
Ethyl (4-nitrophenyl)methyl malonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethyl (4-aminophenyl)methyl dibromopropanedioate: Contains an amino group instead of a nitro group, leading to different biological activities.
Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate: Formed by substitution of bromine atoms with hydroxide ions, resulting in different chemical properties.
特性
CAS番号 |
143231-45-2 |
|---|---|
分子式 |
C12H11Br2NO6 |
分子量 |
425.03 g/mol |
IUPAC名 |
1-O-ethyl 3-O-[(4-nitrophenyl)methyl] 2,2-dibromopropanedioate |
InChI |
InChI=1S/C12H11Br2NO6/c1-2-20-10(16)12(13,14)11(17)21-7-8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3 |
InChIキー |
CUPDKAHFNOJUCN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)
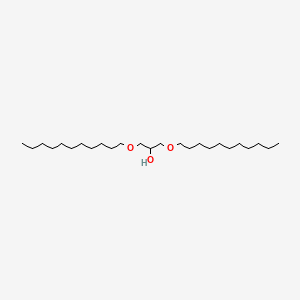
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
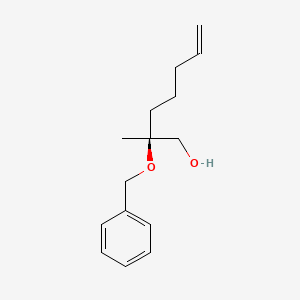
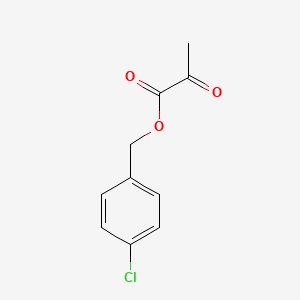
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
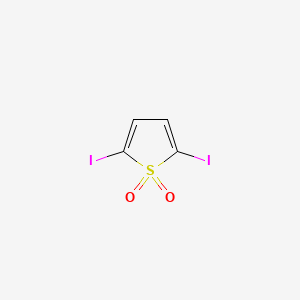
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
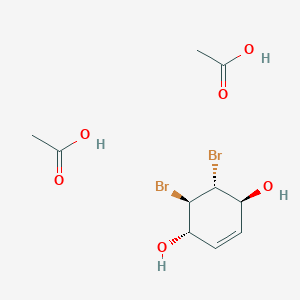
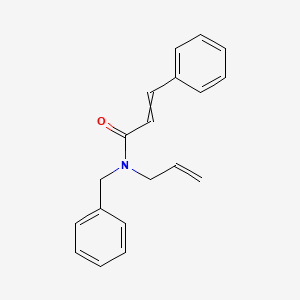
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
